(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol
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Overview
Description
(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with an isopropyl group. Its unique structure makes it a valuable molecule in medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant amines starting from prochiral ketones . This method allows for the production of enantiopure compounds with high enantioselectivity and efficiency.
Industrial Production Methods: Industrial production of this compound often involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity. This method has been optimized to produce the ®-enantiomers with high conversion rates and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl acetoacetate: Used as a chemical intermediate in the production of various compounds.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Important starting material for the synthesis of dyes and pharmaceuticals.
Uniqueness: (2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-propan-2-ylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m0/s1 |
InChI Key |
XUXBDVIKYGKHEV-NSHDSACASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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